molecular formula C24H26N2O5 B561911 (S)-4-Hydroxycarvedilol CAS No. 1217853-93-4

(S)-4-Hydroxycarvedilol

Cat. No. B561911
M. Wt: 422.481
InChI Key: ZCJHEORDHXCJNB-KRWDZBQOSA-N
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Description

This would typically include the compound’s chemical formula, its molecular weight, and possibly its structure.



Synthesis Analysis

This involves understanding how the compound is made. It could involve multiple chemical reactions, each of which needs to be understood in detail.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This involves understanding what reactions the compound undergoes. This could involve studying the compound under various conditions and with various reagents.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, etc.


Scientific Research Applications

Biochemical Significance and Therapeutic Implications

  • Antioxidant Properties and Oxidative Stress Marker : Research highlights the role of compounds like 4-hydroxynonenal (HNE), which shares a similar hydroxy structure to (S)-4-Hydroxycarvedilol, in signaling and marking oxidative stress. These compounds are studied for their biological activities, including acting as markers of lipid peroxidation and potentially playing roles in disease mechanisms such as Alzheimer's disease (Žarković, 2003).

  • Biomedical Applications of Hydroxyapatite (HA) : Although not directly about (S)-4-Hydroxycarvedilol, studies on hydroxyapatite offer insights into the biomedical applications of hydroxy compounds. HA's bioactive and biocompatible properties make it suitable for bone tissue regeneration and drug delivery systems (Haider et al., 2017).

  • Mechanisms of Action in Biological Systems : The study of hydroxy acids (HAs), including the effects of α-hydroxy acids, β-hydroxy acids, and related compounds, sheds light on the mechanisms through which these compounds interact with biological systems. They have applications in cosmetic and therapeutic formulations, addressing conditions like photoaging, acne, and pigmentation disorders (Kornhauser et al., 2010).

  • Analytical Methods for Antioxidant Activity : Understanding the antioxidant activity of hydroxy compounds, including methodologies for their determination, is crucial for assessing their potential therapeutic effects. The review of analytical methods used in determining antioxidant activity can apply to studying compounds like (S)-4-Hydroxycarvedilol (Munteanu & Apetrei, 2021).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It could involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on what future research could be done with the compound. This could involve potential new synthesis methods, new reactions, or new applications for the compound.


For a specific compound like “(S)-4-Hydroxycarvedilol”, you would need to look up each of these aspects in the chemical literature. Tools like Google Scholar, PubMed, and the databases of the American Chemical Society can be very helpful for this. Please note that not all compounds will have information available on all these aspects. Some compounds may not have been very thoroughly studied, and so information on them could be limited.


properties

IUPAC Name

4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJHEORDHXCJNB-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654200
Record name 4-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Hydroxycarvedilol

CAS RN

1217853-93-4
Record name 4-Hydroxycarvedilol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217853934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCARVEDILOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1UI8OU2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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